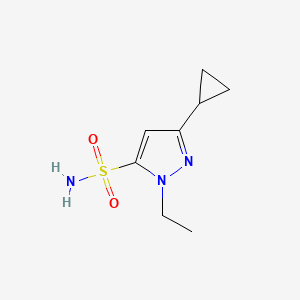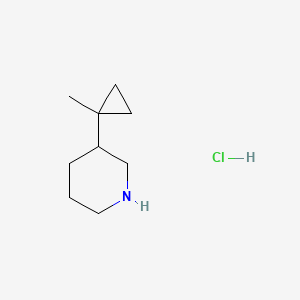
2-(3-Chloro-2-methylpropyl)-1-ethyl-1h-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the alkylation of 1-ethylimidazole with 3-chloro-2-methylpropyl chloride under basic conditions. The reaction typically uses a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the imidazole, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole can undergo several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 2-(2-methylpropyl)-1-ethyl-1H-imidazole.
Aplicaciones Científicas De Investigación
2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The chloro-substituted alkyl chain and the imidazole ring can interact with specific binding sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Chloro-2-methylpropyl)-1H-imidazole: Lacks the ethyl group, making it less hydrophobic.
1-Ethyl-2-methylimidazole: Lacks the chloro-substituted alkyl chain, affecting its reactivity and biological activity.
2-(3-Bromo-2-methylpropyl)-1-ethyl-1H-imidazole: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity.
Uniqueness
2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H15ClN2 |
|---|---|
Peso molecular |
186.68 g/mol |
Nombre IUPAC |
2-(3-chloro-2-methylpropyl)-1-ethylimidazole |
InChI |
InChI=1S/C9H15ClN2/c1-3-12-5-4-11-9(12)6-8(2)7-10/h4-5,8H,3,6-7H2,1-2H3 |
Clave InChI |
PBMGIYVZOZAARU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN=C1CC(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


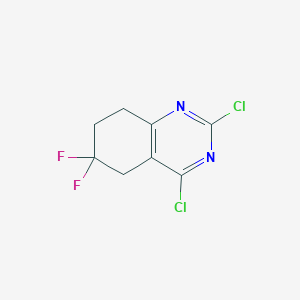
![2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13526748.png)
![[(2R)-3,3-dimethyloxiran-2-yl]methanol](/img/structure/B13526754.png)
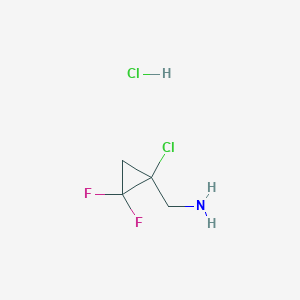

![methyl3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13526770.png)

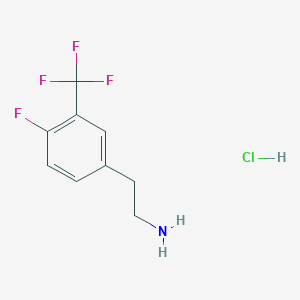
![2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B13526777.png)
